molecular formula C6H2Cl2F3N B1390642 2,4-Dichloro-5-(trifluoromethyl)pyridine CAS No. 888327-38-6

2,4-Dichloro-5-(trifluoromethyl)pyridine

Cat. No. B1390642
M. Wt: 215.98 g/mol
InChI Key: HQEZKTVEZYMLRK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound with the formula C₆H₂Cl₂F₃N . It is reported as an intermediate of herbicides .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine has been reported in various studies . For instance, one method involves the use of palladium-catalyzed monoalkoxycarbonylation . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichloro-5-(trifluoromethyl)pyridine are diverse. For instance, it has been used as a reactant in the synthesis of a 17b-HSD1 inhibitor . Moreover, it has been used as a building block for the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-(trifluoromethyl)pyridine is a light yellow liquid . It has a boiling point of 76 °C . The compound’s unique physicochemical properties are thought to contribute to its biological activities .

Scientific Research Applications

Synthesis of Pesticides

2,4-Dichloro-5-(trifluoromethyl)pyridine is notably utilized in the synthesis of pesticides. This pyridine derivative's role in pesticide synthesis is significant due to its structural and chemical properties, which contribute to the effectiveness of the resulting pesticides (Lu Xin-xin, 2006).

Spectroscopic and Structural Characterization

Spectroscopic studies, including NMR and UV-spectroscopy, have been conducted on derivatives of 2,4-Dichloro-5-(trifluoromethyl)pyridine. These studies provide insights into the structural and electronic characteristics of these compounds, which are crucial for understanding their reactivity and potential applications in various fields (N. Sveshnikov et al., 1995).

Pharmaceutical Intermediates

2,4-Dichloro-5-(trifluoromethyl)pyridine serves as an important intermediate in pharmaceuticals. Its usage in this domain is largely due to its role in the formation of complex molecular structures that are prevalent in various pharmaceutical compounds (Li Zheng-xiong, 2004).

Antimicrobial Studies

Research has been conducted on the antimicrobial properties of derivatives of 2,4-Dichloro-5-(trifluoromethyl)pyridine. These studies involve the exploration of these compounds' interactions with microorganisms, offering potential insights into new antimicrobial agents (H. Vural & M. Kara, 2017).

Chemical Process Development

The compound has been studied in the context of chemical process development, especially in reactions like palladium-catalyzed alkoxycarbonylation. This highlights its significance in industrial chemistry and the development of efficient and scalable chemical processes (R. Crettaz et al., 2001).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing when handling 2,4-Dichloro-5-(trifluoromethyl)pyridine . It is also advised to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future applications of 2,4-Dichloro-5-(trifluoromethyl)pyridine are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . Currently, several trifluoromethylpyridine derivatives are undergoing clinical trials .

properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEZKTVEZYMLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672350
Record name 2,4-Dichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(trifluoromethyl)pyridine

CAS RN

888327-38-6
Record name 2,4-Dichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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